Product packaging for 5-Methylbenzo[d]thiazol-6-ol(Cat. No.:)

5-Methylbenzo[d]thiazol-6-ol

Cat. No.: B8468871
M. Wt: 165.21 g/mol
InChI Key: WONQAVVTOHKECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylbenzo[d]thiazol-6-ol is a benzothiazole derivative of high interest in pharmaceutical and materials science research. This compound serves as a versatile synthetic intermediate and scaffold in medicinal chemistry, particularly in the development of receptor-targeted ligands. Applications & Research Value: • Pharmaceutical Research: This compound is a key precursor in synthesizing novel heterocyclic compounds for biological screening. Its structure is valuable for exploring structure-activity relationships (SAR) in drug discovery projects. • Material Science: Benzothiazole derivatives are investigated for their optical properties and potential application in organic electronics. Handling & Safety: This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) before use and employ appropriate personal protective equipment (PPE).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NOS B8468871 5-Methylbenzo[d]thiazol-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

5-methyl-1,3-benzothiazol-6-ol

InChI

InChI=1S/C8H7NOS/c1-5-2-6-8(3-7(5)10)11-4-9-6/h2-4,10H,1H3

InChI Key

WONQAVVTOHKECK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)SC=N2

Origin of Product

United States

Strategic Synthetic Methodologies for 5 Methylbenzo D Thiazol 6 Ol and Its Analogs

Established Synthetic Pathways for Benzothiazole (B30560) Nucleus Formation

The construction of the core benzothiazole structure is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. These pathways form the basis for the synthesis of a wide array of substituted benzothiazoles, including the precursors to 5-Methylbenzo[d]thiazol-6-ol.

Condensation Reactions Involving 2-Aminothiophenols and Carbonyl/Cyano-Containing Substrates

One of the most fundamental and widely utilized methods for synthesizing the benzothiazole nucleus is the condensation of 2-aminothiophenols with various electrophilic partners. nih.gov This approach involves the reaction of the amino and thiol groups of the 2-aminothiophenol (B119425) with a substrate containing a carbonyl or cyano group, leading to cyclization and the formation of the thiazole (B1198619) ring fused to the benzene (B151609) ring. mdpi.comnih.gov

The reaction typically proceeds through the initial formation of an imine or a related intermediate, followed by an intramolecular nucleophilic attack of the thiol group and subsequent dehydration or elimination to yield the aromatic benzothiazole ring system. mdpi.com A diverse range of substrates can be employed in this reaction, each leading to different substituents at the 2-position of the benzothiazole core.

Common Substrates for Condensation with 2-Aminothiophenols:

Substrate ClassResulting 2-SubstituentReference
AldehydesAlkyl, Aryl nih.gov
Carboxylic AcidsAlkyl, Aryl nih.gov
Acyl ChloridesAlkyl, Aryl nih.gov
EstersAlkyl, Aryl nih.gov
NitrilesAlkyl, Aryl nih.gov

The versatility of this method is enhanced by the wide variety of catalysts and reaction conditions that can be applied, including acid catalysis, metal catalysis, and green chemistry approaches utilizing microwave irradiation or ionic liquids. nih.govnih.gov For the synthesis of a precursor to this compound, one would start with a substituted 2-aminothiophenol, such as 2-amino-4-methylthiophenol.

Intramolecular Cyclization Approaches to Substituted Benzothiazoles

An alternative strategy for forming the benzothiazole ring involves the intramolecular cyclization of appropriately substituted aniline (B41778) derivatives. nih.govindexcopernicus.com These methods typically start with a thioanilide or a related precursor, which already contains the necessary atoms for the thiazole ring, and then a C-S bond is formed through a cyclization reaction. organic-chemistry.org

A classic example is the Jacobson cyclization, which involves the radical cyclization of thiobenzanilides using an oxidizing agent like potassium ferricyanide. researchgate.net More modern approaches utilize transition metal catalysis (e.g., copper or palladium) or photoredox catalysis to facilitate the intramolecular C-S bond formation under milder conditions. indexcopernicus.comorganic-chemistry.org These reactions can offer high regioselectivity, which is crucial when synthesizing specifically substituted benzothiazoles. researchgate.net

Examples of Intramolecular Cyclization Precursors and Conditions:

PrecursorReaction TypeConditions/CatalystReference
ThioformanilidesOxidative CyclizationDDQ (2,3-dichloro-5,6-dicyanobenzoquinone) organic-chemistry.org
o-IodothiobenzanilidesCross-CouplingPd/C organic-chemistry.org
ThiobenzanilidesRadical CyclizationVisible light, photoredox catalyst organic-chemistry.org
N-(2-chlorophenyl) benzothioamidesCopper-catalyzed couplingCopper(II) catalyst, Cs2CO3 indexcopernicus.com

Multi-Component Reactions for Benzothiazole Derivative Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of benzothiazole derivatives. organic-chemistry.org These reactions often proceed with high atom economy and can generate a diverse library of compounds from readily available starting materials.

For instance, a three-component reaction of o-iodoanilines, a sulfur source (like K₂S or elemental sulfur), and a carbon source (such as DMSO or an aldehyde) can lead to the formation of 2-substituted or unsubstituted benzothiazoles. organic-chemistry.org These methods are advantageous for their operational simplicity and the ability to tolerate a wide range of functional groups.

Targeted Synthesis of this compound and Other Hydroxylated Benzothiazoles

The synthesis of the specific compound this compound, as well as other hydroxylated benzothiazoles, requires more targeted strategies that either build the molecule with the hydroxyl group already in place or introduce it onto a pre-formed benzothiazole scaffold.

Utilization of Substituted Benzothiazoles as Precursors for Hydroxylation

A study on the atmospheric oxidation of 2-methylbenzothiazole (B86508) by OH radicals has shown that hydroxylation of the benzene ring is a major reaction pathway, leading to the formation of various hydroxylated isomers, including 6-hydroxy-2-methylbenzothiazole. nih.govacs.org This indicates that direct oxidation can be a feasible method for introducing a hydroxyl group onto the benzothiazole ring system. The challenge in a laboratory setting lies in controlling the regioselectivity of the hydroxylation to favor the desired isomer.

Specific Reaction Conditions and Reagents for Introducing Hydroxyl Groups (e.g., Oxidation, Substitution)

The introduction of a hydroxyl group onto an aromatic ring can be achieved through several methods. For the synthesis of this compound from 5-methylbenzothiazole, a key challenge is directing the incoming hydroxyl group to the 6-position.

Potential Methods for Hydroxylation:

Direct Oxidation: As suggested by atmospheric chemistry studies, direct oxidation using powerful oxidizing agents or radical-based reactions could introduce a hydroxyl group. nih.govacs.org The regioselectivity of such reactions can be influenced by the electronic nature of the benzothiazole ring and the reaction conditions. The methyl group at the 5-position would electronically influence the position of electrophilic attack.

Electrophilic Substitution via a Directing Group: A more controlled approach would involve introducing a functional group that can be later converted to a hydroxyl group. For example, nitration of 5-methylbenzothiazole, followed by reduction of the nitro group to an amino group, and subsequent diazotization and hydrolysis (Sandmeyer-type reaction) could yield the desired 6-hydroxy derivative. The directing effects of the existing substituents would be critical in the initial nitration step.

Synthesis from a Hydroxylated Precursor: The most direct, albeit potentially challenging, route would be to start with a precursor that already contains the required methyl and hydroxyl groups. This would involve the synthesis of 2-amino-5-methyl-4-mercaptophenol or a related isomer. The condensation of such a precursor with a suitable C1-electrophile would directly yield this compound. The synthesis of this specific substituted aminothiophenol, however, may be complex.

Synthetic Routes to Positional Isomers (e.g., 2-methylbenzo[d]thiazol-5-ol vs. 2-methylbenzo[d]thiazol-6-ol)

The synthesis of positional isomers of substituted benzothiazoles, such as 2-methylbenzo[d]thiazol-5-ol and 2-methylbenzo[d]thiazol-6-ol, is fundamentally dependent on the regioselective synthesis of the requisite precursors, specifically substituted 2-aminothiophenols. The final structure of the benzothiazole is dictated by the substitution pattern of this key starting material.

The Jacobsen synthesis, a classical method, involves the reaction of a 2-aminothiophenol with an aldehyde, carboxylic acid, or acyl chloride to form the thiazole ring. Therefore, to synthesize 2-methylbenzo[d]thiazol-5-ol, one would require 2-amino-5-methylthiophenol, which upon reaction with a suitable acetylating agent (like acetic anhydride (B1165640) or acetyl chloride) would cyclize to form the target molecule. Conversely, the synthesis of 2-methylbenzo[d]thiazol-6-ol necessitates 2-amino-4-methylthiophenol as the starting precursor.

The primary synthetic challenge lies not in the cyclization reaction itself, but in the controlled, regioselective synthesis of these substituted 2-aminothiophenol precursors. The placement of the amino, thiol, and methyl groups on the benzene ring requires a multi-step synthetic sequence, often starting from a substituted aniline or toluene (B28343) derivative. The relative positions of these functional groups are crucial and are established using the directing effects of substituents in electrophilic aromatic substitution reactions. For instance, starting with p-toluidine (B81030) (4-methylaniline), one could introduce a thiol group and an additional amino group at the desired positions through a series of protection, nitration, reduction, and sulfonation/thiolation steps. The specific route determines which isomer is ultimately produced. The difficulty in separating the intermediate isomers often makes achieving high regioselectivity a significant hurdle in these synthetic pathways.

Advancements in Green Chemistry Principles Applied to Benzothiazole Synthesis

The synthesis of benzothiazoles has been a focal point for the application of green chemistry principles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.gov Traditional methods often require harsh conditions, toxic solvents, and stoichiometric reagents, leading to significant environmental impact. Modern approaches have sought to overcome these limitations through innovative catalysts, alternative energy sources, and solvent-free conditions. nih.govekb.eg The most common green strategy involves the condensation reaction between a 2-aminobenzenethiol and a carbonyl-containing compound, which has been adapted in numerous eco-friendly ways. nih.gov

Development and Application of Eco-Friendly Reagents and Catalysts (e.g., Metal-Free, Reusable Catalysts)

A significant advancement in the green synthesis of benzothiazoles is the development of environmentally benign and reusable catalysts. These catalysts often allow reactions to proceed under milder conditions with higher yields and selectivity. Both heterogeneous and homogeneous catalysts have been explored, with a particular emphasis on reusability and the avoidance of toxic heavy metals.

Examples of such catalysts include:

Reusable Heterogeneous Catalysts : Materials like SnP₂O₇, ZnO nanoparticles, and silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) have been employed as efficient, solid-phase catalysts that can be easily recovered by filtration and reused multiple times without a significant loss of activity. For instance, SnP₂O₇ has been used for the condensation of 2-aminothiophenol with aromatic aldehydes, achieving high yields in very short reaction times and being reusable for at least five cycles.

Metal-Free Catalysis : To circumvent the issues of metal toxicity and contamination, metal-free catalytic systems have been developed. A mixture of H₂O₂/HCl has been used as an effective catalyst for the condensation of 2-aminothiophenol with aldehydes in ethanol (B145695) at room temperature. nih.gov Molecular iodine has also been utilized as an inexpensive and low-toxicity catalyst for solid-phase, solvent-free reactions.

Brønsted Acidic Ionic Liquids (BAILs) : These have been used as recyclable catalysts under solvent-free conditions. A BAIL gel, for example, has been shown to be an efficient heterogeneous catalyst for synthesizing benzothiazoles, offering high yields and the ability to be recovered and reused without significant loss of activity over five runs.

The table below summarizes various eco-friendly catalysts used in benzothiazole synthesis.

Catalyst SystemReactantsKey Advantages
SnP₂O₇ 2-Aminothiophenol + Aromatic AldehydesHeterogeneous, reusable (≥5 cycles), high yields (87–95%), short reaction times (8–35 min).
ZnO Nanoparticles 2-Aminothiophenol + AldehydesReusable, solvent-free conditions, excellent yields, easy product isolation. mdpi.com
H₂O₂/HCl 2-Aminothiophenol + AldehydesMetal-free, room temperature reaction, excellent yields (85-94%). nih.gov
Brønsted Acidic Ionic Liquid (BAIL) Gel 2-Aminophenol + BenzaldehydeHeterogeneous, reusable (≥5 cycles), solvent-free, high yields.
Zeolites (e.g., NaY) 2-Mercaptobenzothiazole + Hydrazine HydrateReusable solid support, solvent-free, microwave-assisted, clean and efficient.

Solvent-Free and Microwave-Assisted Synthetic Procedures

Two of the most impactful green chemistry techniques applied to benzothiazole synthesis are solvent-free reactions and the use of microwave irradiation as an energy source.

Solvent-Free Synthesis : Performing reactions without a solvent (neat) or on a solid support minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. This approach simplifies work-up procedures, as the product can often be isolated directly or with a simple extraction, reducing waste generation. For example, 2-substituted benzothiazoles have been synthesized by reacting 2-aminothiophenol with aromatic benzoyl chlorides under solvent-free conditions at room temperature, achieving excellent yields in just a few minutes. Another solvent-free method involves the reaction between 2-aminothiophenol and benzoic acid derivatives using molecular iodine on a solid phase.

Microwave-Assisted Synthesis : Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. This energy efficiency leads to higher product yields and can enable reactions that are difficult under conventional heating. The synthesis of benzothiazoles from 2-aminothiophenol and aldehydes on the surface of solid supports like silica (B1680970) gel or montmorillonite, assisted by microwave irradiation, has been shown to be highly effective. Similarly, various fatty acids can be condensed with o-aminothiophenol under solvent-free, microwave-assisted conditions using P₄S₁₀ as a catalyst, completing the reaction in 3-4 minutes. nih.gov

The following table compares a conventional synthesis with a microwave-assisted, solvent-free approach.

MethodReactantsConditionsTimeYield
Conventional 2-Aminothiophenol + BenzaldehydeToluene, Reflux (110°C)Several HoursModerate
Microwave-Assisted 2-Aminothiophenol + BenzaldehydeSolid support (Silica gel), p-TsOH, Graphite5-10 MinutesHigh

Optimization of Reaction Conditions for Enhanced Efficiency and Reduced Environmental Impact

Optimizing reaction conditions is a critical aspect of green chemistry, ensuring that resources are used efficiently and waste is minimized. In benzothiazole synthesis, this involves fine-tuning parameters such as the choice and amount of catalyst, solvent selection (or elimination), reaction temperature, and energy input.

For instance, in the development of heterogeneous catalysts, studies focus on the reusability and stability of the catalyst over multiple reaction cycles. The optimization of a novel heterogeneous mixture of methanesulfonic acid and silica gel for the condensation of carboxylic acids with 2-aminothiophenol demonstrated that the silica could be reused multiple times without a decrease in product yield.

In microwave-assisted syntheses, researchers optimize the microwave power and irradiation time to maximize yield while minimizing energy consumption. For the synthesis of 2-arylidene-hydrazinobenzothiazoles over NaY zeolite, the reaction was irradiated for 1-2 minutes with short intervals to control the process, demonstrating a clean, fast, and efficient method. The choice of a green solvent, such as water, ethanol, or glycerol, is another key optimization parameter when a solvent is necessary. Glycerol has been used as a green solvent for the microwave-assisted synthesis of benzothiazoles, proving valuable from both economic and environmental perspectives.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methylbenzo D Thiazol 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete and detailed assignment of the proton (¹H) and carbon (¹³C) skeletons of 5-Methylbenzo[d]thiazol-6-ol.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, number, and connectivity of atoms within the molecule. Although specific experimental data for this compound is not widely published, a detailed prediction of its spectral characteristics can be made based on the analysis of closely related benzothiazole (B30560) structures and established substituent effects. researchgate.netresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic region would likely feature two singlets corresponding to the protons at the C4 and C7 positions, whose chemical shifts are influenced by the electron-donating hydroxyl and methyl groups. The methyl group protons at C5 would appear as a sharp singlet in the upfield region, and the phenolic hydroxyl proton would present as a broad singlet, the position of which can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum would complement this data, showing signals for all eight carbon atoms in the molecule. The chemical shifts would distinguish between the quaternary carbons (C3a, C5, C6, C7a) and the carbons bearing protons (C2, C4, C7), as well as the methyl carbon. The carbons C5 and C6, being directly attached to the electron-donating methyl and hydroxyl groups respectively, would have their chemical shifts significantly influenced.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on analogous structures and substituent effects.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H2~8.8 - 9.0Singlet (s)
H4~7.6 - 7.8Singlet (s)
H7~7.1 - 7.3Singlet (s)
C5-CH₃~2.3 - 2.5Singlet (s)
C6-OH~9.0 - 10.0 (variable)Broad Singlet (br s)

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on analogous structures and substituent effects.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~150 - 155
C3a~152 - 154
C4~122 - 125
C5~130 - 135
C6~145 - 150
C7~115 - 118
C7a~130 - 133
C5-CH₃~15 - 20

To unequivocally assign these predicted signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, the absence of cross-peaks between the aromatic protons H4 and H7 would confirm their para-like relationship with no adjacent proton neighbors.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. Key correlations would include the C5-CH₃ protons to the methyl carbon, H2 to C2, H4 to C4, and H7 to C7, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton. Expected key HMBC correlations for this compound would include:

Correlations from the C5-methyl protons to the quaternary carbons C5 and C6, as well as to the protonated carbon C4.

Correlations from the aromatic proton H4 to carbons C5, C7a, and C3a.

Correlations from the aromatic proton H7 to carbons C5, C6, and C3a.

Correlation from the H2 proton to carbons C3a and C7a.

Collectively, these 2D NMR experiments would provide an interlocking web of correlations, leaving no ambiguity in the final structural assignment of this compound.

The presence of a hydroxyl group on the benzene (B151609) ring introduces the possibility of tautomerism. Specifically, this compound could theoretically exist in equilibrium with its keto tautomer, 5-methyl-1H-benzo[d]thiazol-6(7H)-one. This phenomenon is analogous to the well-known phenol-keto tautomerism. quora.comyoutube.com

In such an equilibrium, the phenolic (enol) form is generally far more stable and, therefore, the predominant species in solution. quora.com The stability of the phenol (B47542) form is attributed to the preservation of the aromaticity of the benzene ring, which provides a significant resonance stabilization energy. youtube.com The keto tautomer, by contrast, disrupts this aromatic system.

NMR spectroscopy is an excellent method to study such equilibria. If a significant population of the keto tautomer existed, a separate set of ¹H and ¹³C NMR signals corresponding to its distinct structure would be observed. However, for phenolic compounds like this compound, the equilibrium overwhelmingly favors the aromatic phenol form, and thus only one set of signals corresponding to this structure is expected under standard conditions. quora.com The position of the equilibrium can be influenced by factors such as solvent polarity and temperature, but a substantial shift towards the keto form is unlikely for this class of compounds. youtube.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry provides crucial information regarding the molecular weight and elemental formula of a compound, and its fragmentation patterns offer corroborative structural evidence.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, typically to within a few parts per million (ppm). For this compound, with a molecular formula of C₈H₇NOS, the calculated monoisotopic mass is 165.0248 Da. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the proposed elemental composition, effectively ruling out other potential formulas. This technique is a standard method for the characterization of novel synthesized benzothiazole derivatives. nih.gov

Table 3: Molecular Formula and Exact Mass of this compound

PropertyValue
Molecular FormulaC₈H₇NOS
Calculated Monoisotopic Mass165.024835 Da

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺ or M⁺˙) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable insights into the molecule's structure. ekb.eg

For this compound, a plausible fragmentation pathway would involve initial cleavages characteristic of the benzothiazole ring system. Common fragmentation patterns for such heterocyclic systems include the loss of small, stable neutral molecules. Predicted fragmentation steps could include:

Loss of CO: A characteristic fragmentation for phenols, leading to a significant fragment ion.

Loss of HCN: Cleavage of the thiazole (B1198619) ring could result in the expulsion of hydrogen cyanide.

Retro-Diels-Alder (RDA) type cleavage: Fragmentation of the thiazole ring could lead to characteristic product ions.

By analyzing the masses of these fragment ions, a fragmentation pathway can be proposed that aligns with the known structure, thus providing further confirmation of the assignments made by NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

The analysis of the spectrum allows for the direct identification of these groups. The most prominent and easily identifiable band is anticipated to be from the O-H stretching vibration of the phenolic hydroxyl group, which typically appears as a broad and strong absorption in the 3200-3600 cm⁻¹ region. The aromatic C-H stretching vibrations of the benzene ring are expected to produce sharp, medium-intensity bands just above 3000 cm⁻¹. Conversely, the aliphatic C-H stretching vibrations from the methyl group should appear just below 3000 cm⁻¹.

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of complex absorptions characteristic of the entire molecule. Key absorptions for the benzothiazole core include the C=N stretching vibration of the thiazole ring, typically observed in the 1615-1654 cm⁻¹ range, and the aromatic C=C stretching vibrations, which give rise to several bands between 1450 and 1600 cm⁻¹. jyoungpharm.orgnih.gov The C-O stretching of the phenol and C-S stretching vibrations are also expected in this region. Theoretical calculations and experimental data from analogous benzothiazole derivatives confirm these assignments. mdpi.comresearchgate.net

The table below summarizes the expected characteristic IR absorption bands for this compound based on established correlation tables and data from related benzothiazole structures. jyoungpharm.orgnih.govlibretexts.org

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Phenolic O-HStretch3200 - 3600Strong, Broad
Aromatic C-HStretch3000 - 3100Medium, Sharp
Aliphatic C-H (Methyl)Stretch2850 - 2960Medium
C=N (Thiazole Ring)Stretch1615 - 1654Medium to Strong
Aromatic C=CStretch1450 - 1600Medium to Weak (multiple bands)
C-O (Phenol)Stretch1200 - 1260Strong
C-SStretch600 - 800Weak to Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the benzothiazole core, as it provides valuable information about their electronic structure. mdpi.com The absorption wavelengths (λmax) and their intensities are highly dependent on the extent of conjugation and the nature of substituents on the chromophore.

The UV-Vis spectrum of this compound is expected to be characterized by intense absorption bands arising from π → π* electronic transitions within the conjugated aromatic system. The fused benzene and thiazole rings create an extended π-electron system that absorbs strongly in the UV region. The presence of the hydroxyl (-OH) group, an auxochrome with lone pairs of electrons, and the methyl (-CH₃) group, a weak electron-donating group, is expected to influence the position and intensity of these absorption bands.

Studies on various benzothiazole derivatives show that their absorption maxima are sensitive to both substituents and solvent polarity. nih.govresearchgate.net For instance, electron-donating groups generally cause a bathochromic shift (a shift to longer wavelengths) of the λmax values. The hydroxyl group at position 6 can participate in resonance with the aromatic system, likely resulting in a red shift compared to the unsubstituted benzothiazole. The solvent environment can also play a significant role; polar solvents may interact with the molecule through hydrogen bonding, further shifting the absorption maxima. Computational studies using Time-Dependent Density Functional Theory (TD-DFT) on similar structures have been employed to predict and interpret these electronic transitions, which are often characterized as Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) excitations. scirp.orgscirp.org

The following table presents typical UV-Vis absorption data for related benzothiazole derivatives, illustrating the influence of substituents and solvent on the electronic transitions.

CompoundSolventλmax (nm)Molar Absorptivity (ε; L M⁻¹ cm⁻¹)Reference
2-(Furan-2-yl)-6-methylbenzo[d]thiazoleDMF35059,000 nih.gov
2-(Furan-2-yl)-6-methylbenzo[d]thiazoleDMSO35358,950 nih.gov
2-(Thiophen-2-yl)-6-methylbenzo[d]thiazoleDMF36059,000 nih.gov
2-(Thiophen-2-yl)-6-methylbenzo[d]thiazoleDMSO36258,500 nih.gov
2-(4-Chlorophenyl)benzo[d]thiazoleEthanol (B145695)340Not Reported researchgate.net

X-ray Crystallography for Solid-State Structural Determination (Applicability to Related Benzothiazole Analogs)

While IR and UV-Vis spectroscopy provide crucial information about functional groups and electronic properties, X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's structure and its packing in the solid state.

Although a specific crystal structure for this compound is not available in the reviewed literature, extensive crystallographic studies have been conducted on a wide range of benzothiazole analogs. jyoungpharm.orgnih.govresearchgate.net These studies serve as excellent models for predicting the structural characteristics of the target compound. The benzothiazole ring system in these analogs is consistently found to be planar, a consequence of its aromaticity.

The table below presents representative bond lengths and angles for the core benzothiazole structure, derived from crystallographic data of published analogs. researchgate.net

Bond/AngleDescriptionTypical Value
S-C(thiazole)Sulfur to Carbon (single bond)~ 1.73 Å
N=C(thiazole)Nitrogen to Carbon (double bond)~ 1.37 Å
C-S-CAngle within the thiazole ring~ 102°
C-N=CAngle within the thiazole ring~ 109°

Computational Chemistry and Molecular Modeling Studies of 5 Methylbenzo D Thiazol 6 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for a detailed exploration of the electronic structure and reactivity of 5-Methylbenzo[d]thiazol-6-ol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in determining the optimized geometry of a molecule, which corresponds to its most stable three-dimensional arrangement of atoms. For benzothiazole (B30560) derivatives, DFT calculations, often employing basis sets like 6-311G(d,p), are used to predict bond lengths, bond angles, and dihedral angles researchgate.netmdpi.com. These calculations provide a foundational understanding of the molecule's stable conformation.

The process of geometry optimization involves finding the minimum energy structure on the potential energy surface. For derivatives of benzothiazole, conformational analysis can be performed by systematically rotating specific dihedral angles to map the energy landscape and identify the most stable conformers mdpi.com.

Below is a representative table of optimized geometrical parameters for a benzothiazole derivative, calculated using DFT, which illustrates the type of data obtained from such studies.

ParameterBond Length (Å) / Bond Angle (°)
C-S Bond1.76
C-N Bond1.38
C-C (aromatic)1.39 - 1.41
C-O Bond1.36
C-S-C Angle89.5
C-N-C Angle109.8
C-C-C (aromatic)118 - 121

Note: The data in this table is representative of benzothiazole derivatives and not specific to this compound, as specific computational studies on this exact molecule are not publicly available.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons youtube.comyoutube.com. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity researchgate.net.

For benzothiazole derivatives, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack. Computational studies on these derivatives have shown that the HOMO is often localized over the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions researchgate.net. From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which provide further insights into the molecule's reactivity researchgate.netscirp.org.

ParameterValue (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)4.6
Ionization Potential (I)5.8
Electron Affinity (A)1.2
Electronegativity (χ)3.5
Chemical Hardness (η)2.3

Note: This table presents typical values for benzothiazole derivatives to illustrate the outputs of FMO analysis. The exact values for this compound would require specific calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative electrostatic potential, corresponding to regions with a higher electron density and susceptibility to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating lower electron density and favorability for nucleophilic attack.

For benzothiazole derivatives, MEP maps can highlight the electronegative nitrogen and oxygen atoms as regions of negative potential, while the hydrogen atoms of the hydroxyl and methyl groups are typically in regions of positive potential. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, its dynamic behavior is also critical, especially in a biological context. Conformational analysis, as mentioned earlier, can identify stable conformers. Molecular Dynamics (MD) simulations take this a step further by simulating the movement of atoms in the molecule over time, providing a dynamic picture of its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. MD simulations on benzothiazole derivatives have been used to study their stability and interactions within the binding sites of proteins.

Molecular Docking Investigations with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Molecular docking studies on benzothiazole derivatives have been performed to investigate their potential as inhibitors for various enzymes and receptors. These studies can predict the specific binding mode of the ligand within the active site of the protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the stability of the ligand-protein complex.

The binding affinity, often expressed as a docking score or binding free energy, is also calculated to estimate the strength of the interaction. A lower binding energy generally indicates a more stable complex and a higher potential for the ligand to be an effective inhibitor. For instance, docking studies on benzothiazole derivatives have explored their potential as antimicrobial agents by predicting their interactions with bacterial enzymes nih.gov. A study on (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone derivatives involved docking against the 5077 receptor protein, which revealed very good interactions with the protein researchgate.net.

Target ProteinLigand (Benzothiazole Derivative)Docking Score (kcal/mol)Key Interacting Residues
Bacterial ProteinDerivative A-8.5TYR123, SER84
Fungal ProteinDerivative B-7.9LEU201, PHE204
Cancer-related KinaseDerivative C-9.2LYS78, ASP184

Note: This table provides a representative example of molecular docking results for benzothiazole derivatives against various biological targets to illustrate the type of information obtained.

Characterization of Key Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Computational studies on this compound and related benzothiazole structures provide insight into the key molecular interactions that govern its behavior and potential biological activity. These interactions are primarily hydrogen bonding and hydrophobic interactions, dictated by the molecule's distinct functional groups and aromatic system.

The hydroxyl (-OH) group at the 6-position is a primary site for hydrogen bonding . This group can act as both a hydrogen bond donor (through its hydrogen atom) and a hydrogen bond acceptor (through its oxygen atom). This dual capability allows this compound to form a network of interactions with surrounding molecules, including water, amino acid residues in proteins, or other polar molecules. The nitrogen atom within the thiazole (B1198619) ring also serves as a hydrogen bond acceptor site. Studies on various heterocyclic compounds confirm the importance of hydrogen bonding in molecular recognition and binding. nih.gov

Hydrophobic interactions are also a significant feature of this compound's molecular profile. The fused benzene (B151609) and thiazole rings create a large, planar, and relatively nonpolar surface that can engage in favorable hydrophobic contacts with nonpolar molecular regions. The methyl group at the 5-position further enhances the localized hydrophobicity of the molecule. In computational docking studies of similar benzothiazole derivatives, hydrophobic interactions with amino acid residues like arginine, cysteine, and proline have been observed, highlighting the importance of these forces in ligand-receptor binding. mdpi.com The interplay between hydrophilic (hydrogen bonding) and hydrophobic interactions is a critical determinant of the molecule's solubility and its ability to bind to biological targets. nih.gov

Below is an interactive data table summarizing the potential molecular interactions of this compound.

Interaction TypePotential Sites on this compoundInteracting Partners
Hydrogen Bond DonorHydroxyl group (-OH) at position 6Water, Carbonyl groups, Amino acid side chains (e.g., Asp, Glu, Ser)
Hydrogen Bond AcceptorOxygen of the hydroxyl group, Nitrogen of the thiazole ringWater, Amine groups, Hydroxyl groups, Amino acid side chains (e.g., Asn, Gln, Tyr)
Hydrophobic InteractionsBenzene ring, Thiazole ring, Methyl group (-CH3) at position 5Nonpolar amino acid side chains (e.g., Ala, Val, Leu, Phe), Lipid bilayers
π-π StackingAromatic benzothiazole ring systemAromatic rings of other molecules (e.g., Phenylalanine, Tyrosine, Histidine)

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.org For a class of molecules like benzothiazole derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. documentsdelivered.comchula.ac.th

The theoretical foundation of QSAR lies in the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. neovarsity.org A general QSAR model can be represented by the following equation:

Biological Activity = f(Molecular Descriptors)

Molecular Descriptors are numerical values that quantify different aspects of a molecule's structure. For benzothiazole derivatives, these descriptors can be categorized as follows:

1D Descriptors: These are the simplest descriptors and include counts of atoms and bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices and molecular fingerprints. neovarsity.org

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include information about its shape, volume, and surface area.

Physicochemical Descriptors: These describe properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Molar Refractivity). documentsdelivered.com

The process of building a QSAR model for a series of compounds like derivatives of this compound involves several key theoretical steps:

Data Set Preparation: A dataset of benzothiazole derivatives with experimentally determined biological activities is collected. This dataset is typically divided into a training set for model development and a test set for model validation. tandfonline.com

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset.

Feature Selection: From the large pool of calculated descriptors, a subset of relevant descriptors that have the most significant correlation with the biological activity is selected. This is a crucial step to avoid overfitting the model. semanticscholar.org

Model Generation: A mathematical model is built using statistical methods to correlate the selected descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). neovarsity.org

Model Validation: The predictive power of the generated QSAR model is rigorously assessed using both internal and external validation techniques. tandfonline.com

The interpretation of a QSAR model can provide valuable insights into the structural features of benzothiazole derivatives that are important for their biological activity. For instance, a model might reveal that increased hydrophobicity in a certain region of the molecule leads to higher activity, or that the presence of a hydrogen bond donor at a specific position is crucial. researchgate.net This information can then be used to rationally design new derivatives with improved properties.

The table below outlines the theoretical components of a QSAR study.

QSAR ComponentDescriptionExamples for Benzothiazole Derivatives
Dependent Variable The biological activity or property to be modeled.Anticancer activity, Antimicrobial potency, Receptor binding affinity
Independent Variables (Descriptors) Numerical representations of molecular structure and properties.LogP, Molar Refractivity, Dipole Moment, HOMO/LUMO energies, Topological indices
Statistical Methods Algorithms used to build the mathematical relationship.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN)
Validation Metrics Statistical parameters used to assess the model's quality and predictivity.Coefficient of determination (R²), Cross-validated R² (Q²), Root Mean Square Error (RMSE)

Structure Activity Relationship Sar Investigations of 5 Methylbenzo D Thiazol 6 Ol Derivatives

Impact of Substituent Position and Nature on Observed Biological Activities

The biological profile of benzothiazole (B30560) derivatives can be significantly altered by the nature and position of various substituents on the bicyclic ring system. nih.govnih.gov While research directly focused on 5-Methylbenzo[d]thiazol-6-ol is specific, broader studies on related benzothiazole scaffolds provide valuable insights into the potential effects of modifications.

The substitution pattern on the benzene (B151609) ring of the benzothiazole core is a key determinant of biological activity. For instance, in a series of benzothiazole-hydrazones, the nature of the substituent on an attached phenyl ring dictated the type of antimicrobial activity observed. nih.gov Derivatives with electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), tended to exhibit enhanced antibacterial activity. nih.gov Conversely, the presence of electron-withdrawing groups like chloro (-Cl), nitro (-NO2), fluoro (-F), and bromo (-Br) was generally associated with an increase in antifungal activity. nih.gov

These general findings for benzothiazole derivatives suggest that for this compound, modifications at other available positions on the benzene ring could modulate its biological effects. For example, the introduction of electron-withdrawing groups might enhance its potential as an antifungal agent, while additional electron-donating groups could potentiate its antibacterial properties.

Furthermore, studies on other benzothiazole derivatives have highlighted the importance of substitution at the 6-position. For certain benzothiazole compounds, the absence of a substituent at the 6-position (i.e., hydrogen) was found to be more advantageous for antifungal activity against dermatophytes than the presence of an electron-withdrawing group. nih.gov This suggests that the inherent electronic properties and steric environment around the 6-position of the this compound scaffold are critical for its biological interactions.

A hypothetical SAR summary for derivatives of this compound, based on general findings for the benzothiazole class, is presented below:

Substituent Nature Position Potential Impact on Biological Activity
Electron-Donating Groups (e.g., -OCH3, -NH2)Benzene RingPotentially increased antibacterial activity
Electron-Withdrawing Groups (e.g., -Cl, -NO2)Benzene RingPotentially increased antifungal activity
Bulky GroupsVariousMay influence binding to target sites through steric effects
Hydrogen Bonding GroupsVariousCould form key interactions with biological targets

Role of the Hydroxyl Group in this compound in Modulating Molecular Interactions and Biological Response

The phenolic hydroxyl group at the 6-position of this compound is a critical functional group that can significantly influence its molecular interactions and subsequent biological responses. This group can act as both a hydrogen bond donor and acceptor, allowing it to form key interactions with amino acid residues in the active sites of enzymes or receptors.

In many phenolic compounds, the hydroxyl group is essential for their biological activity, particularly as an antioxidant. It can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells. The antioxidant potential of phenolic compounds is often a cornerstone of their therapeutic effects.

The presence of the hydroxyl group also influences the electronic properties of the benzothiazole ring system through its electron-donating resonance effect. This can modulate the reactivity of the molecule and its ability to participate in various biological processes.

The potential roles of the 6-hydroxyl group in the biological activity of this compound are summarized in the following table:

Function of the Hydroxyl Group Consequence for Biological Activity
Hydrogen Bond Donor/AcceptorForms specific interactions with biological targets, contributing to binding affinity and selectivity.
Proton/Hydrogen Atom DonorConfers antioxidant properties by scavenging free radicals.
Contributor to PolarityInfluences solubility, membrane permeability, and overall pharmacokinetic profile.
Electronic InfluenceModulates the electron density of the aromatic system, affecting reactivity and molecular recognition.

Influence of Aromaticity and Heteroatom Contributions on SAR

The benzothiazole core of this compound is an aromatic heterocyclic system, and its aromaticity, along with the presence of nitrogen and sulfur heteroatoms, is fundamental to its chemical properties and biological activity. The fused benzene and thiazole (B1198619) rings create a planar structure with a delocalized π-electron system, which is often a key feature for intercalation with DNA or stacking interactions within protein binding pockets.

The thiazole ring is a common scaffold in many biologically active compounds, and its presence is often associated with a broad spectrum of pharmacological activities. laccei.org The benzothiazole moiety itself is found in numerous natural and synthetic compounds with therapeutic applications, highlighting the importance of this heterocyclic system in medicinal chemistry. nih.gov

The interplay between the aromatic benzene ring and the heteroaromatic thiazole ring in this compound creates a unique electronic landscape that can be finely tuned by substituents. This intricate electronic nature is a key factor in determining the molecule's reactivity, metabolic stability, and its affinity for various biological targets. The delocalized electrons of the aromatic system can participate in π-π stacking interactions, which are crucial for the binding of many drugs to their protein targets.

Structural Feature Contribution to SAR
Aromatic Benzene RingProvides a scaffold for substituent attachment and participates in hydrophobic and π-π stacking interactions.
Heteroaromatic Thiazole RingThe nitrogen and sulfur atoms act as sites for hydrogen bonding and other non-covalent interactions.
Planar Bicyclic SystemFacilitates intercalation with DNA or fitting into planar binding sites of proteins.
Delocalized π-ElectronsContributes to electronic properties and the potential for charge-transfer interactions.

Correlations between Theoretical Molecular Descriptors (e.g., Lipophilicity, TPSA) and Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in medicinal chemistry that aim to correlate the biological activity of a series of compounds with their physicochemical properties, which are often represented by theoretical molecular descriptors. allsubjectjournal.com For this compound and its derivatives, understanding these correlations can guide the design of new analogs with improved potency and desired pharmacokinetic profiles.

Lipophilicity , commonly expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical descriptor that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. A molecule's ability to cross biological membranes is highly dependent on its lipophilicity. For a potential drug candidate, an optimal range of lipophilicity is often sought to ensure good oral absorption and distribution to the target tissues without excessive accumulation in fatty tissues, which could lead to toxicity.

Topological Polar Surface Area (TPSA) is another important molecular descriptor that is calculated from the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. Generally, molecules with a lower TPSA are more likely to be orally bioavailable and to cross the blood-brain barrier.

In the context of this compound, the hydroxyl group and the nitrogen and sulfur heteroatoms contribute significantly to its TPSA. Modifications to the molecule, such as the introduction of additional polar groups, would increase the TPSA and likely decrease its ability to cross cell membranes. Conversely, masking the hydroxyl group or adding non-polar substituents would decrease the TPSA and increase lipophilicity.

QSAR models often employ a variety of molecular descriptors in addition to lipophilicity and TPSA, including electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices). By developing statistically significant QSAR models, it is possible to predict the biological activity of novel, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards the most promising candidates. allsubjectjournal.com

The following table illustrates the potential influence of key molecular descriptors on the biological response of this compound derivatives:

Molecular Descriptor Potential Influence on Biological Response
Lipophilicity (logP) Affects membrane permeability, absorption, and distribution. An optimal value is needed for drug-likeness.
Topological Polar Surface Area (TPSA) Correlates with intestinal absorption and blood-brain barrier penetration. Lower values generally favor better transport.
Molecular Weight Influences diffusion and overall size, which can impact binding to target sites.
Hydrogen Bond Donors/Acceptors Determines the potential for specific interactions with biological targets.
Rotatable Bonds Affects conformational flexibility, which can be important for fitting into a binding pocket.

By systematically modifying the structure of this compound and evaluating the impact on these molecular descriptors and the resulting biological activity, a comprehensive SAR profile can be established, paving the way for the development of novel therapeutic agents based on this scaffold.

Mechanistic Studies of 5 Methylbenzo D Thiazol 6 Ol Biological Interactions in Vitro and Molecular Focus

Investigations into Enzyme Inhibition by Methylbenzothiazolols (e.g., Monoamine Oxidase Inhibition)

Recent research has highlighted that derivatives of benzothiazole (B30560) can act as potent inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. consensus.app These findings have positioned methylbenzothiazolols as promising candidates for the development of treatments for neuropsychiatric and neurodegenerative conditions. consensus.app

The two isoforms of monoamine oxidase, MAO-A and MAO-B, are distinguished by their substrate and inhibitor specificities. nih.gov MAO-A preferentially metabolizes serotonin (B10506) and noradrenaline, while MAO-B shows greater affinity for benzylamine (B48309) and beta-phenylethylamine. nih.gov Dopamine (B1211576) is a substrate for both isoforms. nih.gov This differentiation is critical for therapeutic applications; inhibitors of MAO-A are effective antidepressants, whereas MAO-B inhibitors are used in the management of Parkinson's disease to reduce the central metabolism of dopamine. nih.govmdpi.com

Studies on a series of synthesized 2-methylbenzo[d]thiazole derivatives have demonstrated that these compounds are potent and highly selective inhibitors of human MAO-B. consensus.app This selectivity is a key finding, as the structural differences between the active sites of MAO-A and MAO-B are subtle, with the MAO-B recognition site considered to be smaller and more hydrophobic. nih.govconsensus.app The preference of these benzothiazole compounds for MAO-B suggests they may hold potential for the treatment of neurodegenerative disorders like Parkinson's disease. consensus.app

The potency of enzyme inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov In a study of thirteen 2-methylbenzo[d]thiazole derivatives, all compounds exhibited exceptionally potent inhibition of human MAO-B, with IC50 values below 0.017 µM. consensus.app The most potent compound in this series, a 2-methylbenzothiazole (B86508) derivative, displayed an IC50 value of 0.0046 µM for MAO-B. consensus.app In contrast, the most effective MAO-A inhibitor from the same group had a significantly higher IC50 value of 0.132 µM, underscoring the isoform selectivity. consensus.app

Further kinetic studies help to define the mechanism of inhibition, such as whether it is competitive, non-competitive, or mixed. nih.gov For example, some inhibitors act in a reversible, competitive manner, meaning they bind to the enzyme's active site and compete with the natural substrate. nih.gov Understanding these kinetic parameters is essential for the development of effective and specific drug candidates.

Exploration of Molecular Mechanisms in Cellular Models (In Vitro Anticancer Research)

Benzothiazole and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including notable anticancer properties. pensoft.net In vitro studies using various cancer cell lines have begun to unravel the molecular mechanisms underlying their cytotoxic and antiproliferative effects.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and metabolic activity. nih.gov In viable cells, mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan (B1609692) crystals, the concentration of which can be measured to quantify the number of living cells. nih.govabcam.com This assay is frequently used to determine the IC50 values of potential anticancer compounds.

Numerous studies have reported the potent antiproliferative activity of benzothiazole derivatives against various human cancer cell lines. For instance, a novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative demonstrated an IC50 value of 0.44 μM against A549 lung cancer cells. nih.gov Another study on new thiazolyl pyridines found IC50 values ranging from 0.302 µM to 0.788 µM against the same A549 cell line. nih.gov These results highlight the ability of these compounds to effectively inhibit the growth of cancer cells.

Below is an interactive table summarizing the cytotoxic activity of various benzothiazole derivatives against different cancer cell lines.

Compound ClassCell LineIC50 (µM)
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivativeA549 (Lung)0.44
Thiazolyl pyridine (B92270) derivativeA549 (Lung)0.452
Thiazolyl pyridine derivativeA549 (Lung)0.302
Isoxazole derivative of benzothiazoleColo205 (Colon)5.04–13

This table presents data for various benzothiazole derivatives to illustrate the general anticancer potential of this chemical class.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. mdpi.com Benzothiazole derivatives have been shown to trigger cell death in cancer cells through the activation of apoptotic pathways. nih.gov

One study found that a specific benzothiazole derivative induces apoptosis in leukemic cells by reducing the mitochondrial membrane potential, which is a key event in the intrinsic apoptotic pathway. nih.gov This was accompanied by the upregulation of the pro-apoptotic protein BAX and the cleavage of Caspase 9 and PARP1, which are hallmark indicators of apoptosis. nih.gov

In addition to inducing apoptosis, these compounds can modulate the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Disruption of this cycle can prevent cancer cell proliferation. Different benzothiazole derivatives have been found to cause cell cycle arrest at different phases. For example, some derivatives induce a potent G2/M phase arrest in leukemic cells, while others cause G1-phase arrest in lung cancer cells. nih.govnih.gov This modulation of the cell cycle is a key mechanism of their anticancer action. nih.govsemanticscholar.org

Cell migration is a fundamental process in cancer metastasis, the spread of cancer cells from the primary tumor to distant sites. nih.gov Therefore, compounds that can inhibit cancer cell migration are of significant therapeutic interest. cyberleninka.ru

In vitro assays, such as the scratch assay, are used to evaluate the anti-migratory potential of chemical compounds. cyberleninka.ru Studies have shown that certain thiazole (B1198619) derivatives can effectively inhibit the migration of MDA-MB-231 human breast cancer cells. cyberleninka.ru For example, one study reported that a parvifloron compound significantly decreased the chemotactic migration of MDA-MB-231 cells by 57% and reduced cell invasion by 50% after 24 hours of treatment at a non-toxic concentration. mdpi.com These findings suggest that in addition to their cytotoxic effects, benzothiazole-related compounds may also combat cancer by preventing its spread. cyberleninka.ru

Characterization of Biochemical Pathways Affected by 5-Methylbenzo[d]thiazol-6-ol Derivatives (e.g., Glutamate (B1630785) Neurotransmission, Respiratory Chain, Acetylcholinesterase Activity)

The benzothiazole scaffold, the core structure of this compound, is a versatile pharmacophore found in derivatives that interact with numerous biological pathways. In vitro and molecular studies have elucidated their effects on critical systems, including acetylcholinesterase activity, mitochondrial function, and glutamate neurotransmission.

Acetylcholinesterase Activity

A significant area of research for benzothiazole derivatives has been their role as inhibitors of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.compsecommunity.org Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a key strategy in managing Alzheimer's disease. rsc.org Numerous studies have synthesized and evaluated novel benzothiazole derivatives, identifying compounds with potent inhibitory effects. For instance, a series of benzothiazole-piperazine derivatives were assessed for their efficacy against cholinesterase enzymes, with compound LB05 emerging as a potent mixed-type inhibitor of AChE with a half-maximal inhibitory concentration (IC50) of 0.40 µM. nih.gov In another study, compound 4f, a novel benzothiazole, displayed significant inhibitory activity against AChE with an IC50 value of 23.4 nM. rsc.org Research on benzothiazolone derivatives also identified potent BChE inhibitors, with one compound (M13) exhibiting an IC50 value of 1.21 µM. mdpi.compsecommunity.org These findings highlight the potential of the benzothiazole scaffold in designing effective cholinesterase inhibitors.

In Vitro Cholinesterase Inhibitory Activity of Selected Benzothiazole Derivatives
CompoundTarget EnzymeIC50 ValueReference
LB05Acetylcholinesterase (AChE)0.40 µM nih.gov
4fAcetylcholinesterase (AChE)23.4 nM rsc.org
M13Butyrylcholinesterase (BChE)1.21 µM mdpi.compsecommunity.org
M2Butyrylcholinesterase (BChE)1.38 µM mdpi.compsecommunity.org

Mitochondrial Respiratory Chain

The influence of benzothiazole derivatives extends to cellular energy metabolism and apoptosis, with a notable impact on mitochondrial function. While direct, specific inhibition of respiratory chain complexes is not extensively detailed, studies show that these compounds can induce apoptosis through the mitochondrial intrinsic pathway. nih.govresearchgate.net A novel benzothiazole derivative (BTD) was found to suppress the proliferation of colorectal tumor cells by increasing the generation of reactive oxygen species (ROS) and causing a loss of mitochondrial transmembrane potential. nih.govresearchgate.net This process is linked to the release of cytochrome c from the mitochondria into the cytoplasm, which subsequently activates caspases-9 and -3, key executioners of apoptosis. nih.gov The compound YLT322, another benzothiazole derivative, was also shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax, decreasing the anti-apoptotic protein Bcl-2, and promoting the release of cytochrome c. nih.gov These findings indicate that benzothiazole derivatives can disrupt mitochondrial integrity, a process intrinsically linked to the function of the electron transport chain, thereby initiating programmed cell death.

Glutamate Neurotransmission

Certain benzothiazole derivatives have been identified as modulators of glutamate neurotransmission, the primary excitatory pathway in the central nervous system. nih.govresearchgate.net The most well-characterized example is Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), a drug used in the treatment of amyotrophic lateral sclerosis. nih.govnih.gov Riluzole exhibits neuroprotective effects by acting as a blocker of glutamate-mediated neurotransmission. acs.org Its mechanism involves the non-competitive inhibition of N-methyl-D-aspartate (NMDA) receptors and the inhibition of glutamate release from presynaptic terminals. nih.govnih.gov The activity of Riluzole and its analogues demonstrates that the benzothiazole structure can serve as a template for developing agents that modulate glutamatergic pathways, which are implicated in various neurodegenerative diseases. nih.govacs.org

Ligand-Target Interaction Analysis at the Molecular Level

Molecular modeling techniques, such as docking and molecular dynamics simulations, have provided detailed insights into how benzothiazole derivatives interact with their biological targets at an atomic level. These in silico studies complement in vitro findings and help elucidate the structural basis for their biological activity.

Computational analyses of benzothiazole derivatives as cholinesterase inhibitors have revealed key binding modes. Docking simulations predict that a benzothiazolone compound (M13) forms a hydrogen bond with the backbone of residue Ser287 in BChE. mdpi.compsecommunity.org Additionally, the benzothiazolone group engages in π-π stacking interactions with the side chain of Trp82, a critical residue in the enzyme's active site. mdpi.compsecommunity.org Similar studies on other derivatives targeting AChE and MAO-B have also confirmed strong interactions within the active sites of these enzymes. rsc.org

In the context of antimicrobial activity, molecular docking has been used to understand the inhibition of essential bacterial enzymes. Studies on benzothiazole derivatives targeting dihydropteroate (B1496061) synthase (DHPS), an enzyme in the folate biosynthesis pathway, showed that active compounds form arene-H interactions with Lys220 within the p-aminobenzoic acid (PABA) binding pocket. nih.gov For derivatives targeting dihydroorotase, modeling suggests the formation of hydrogen bonds with active site residues such as LEU222 and ASN44, while hydrophobic interactions with bulky thiazole and naphthalene (B1677914) rings may block substrate access. nih.gov

Docking studies have also been performed to predict the binding of benzothiazole derivatives to the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). These analyses help to explain the structure-activity relationships observed in vitro and guide the design of more potent antifungal agents. nih.gov Furthermore, interactions with other targets, such as the protein kinase p56lck and the Cannabinoid CB1 receptor, have been modeled, showing that the benzothiazole scaffold can fit well within diverse binding pockets through a combination of hydrophobic and hydrogen bonding interactions. biointerfaceresearch.commdpi.com

In Vitro Studies of Antimicrobial and Antifungal Mechanisms

Derivatives of benzothiazole exhibit a broad spectrum of activity against various pathogenic microbes, and in vitro studies have begun to uncover their specific mechanisms of action.

Antimicrobial Mechanisms

The antibacterial effect of benzothiazole derivatives is often attributed to the inhibition of essential bacterial enzymes and processes. nih.govnih.gov One of the most significant targets identified is the FtsZ protein, which is crucial for bacterial cell division. rsc.org A thiazole orange derivative containing a methylbenzo[d]thiazol moiety was found to be a potent inhibitor of cell division. nih.gov This compound disrupts the dynamic assembly of FtsZ and Z-ring formation by stimulating FtsZ polymerization, leading to bactericidal activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.org Other identified mechanisms include the inhibition of enzymes vital for bacterial survival, such as DNA gyrase, peptide deformylase, and dihydropteroate synthase (DHPS). nih.govnih.govmdpi.com Some derivatives bearing amide moieties have been shown to act by perturbing the bacterial membrane and binding to intracellular DNA. rsc.org

Antifungal Mechanisms

The primary mechanism of antifungal action for many benzothiazole derivatives is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol (B1671047) biosynthesis. frontiersin.org Similar to azole antifungals, these compounds often target and inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol pathway. nih.govresearchgate.net This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function. frontiersin.org In vitro studies have demonstrated that potent benzothiazole compounds exhibit minimum inhibitory concentration (MIC) values as low as 0.125-2 µg/mL against clinically relevant fungi like Candida albicans and Cryptococcus neoformans. nih.gov Another identified target is N-Myristoyltransferase (NMT), an enzyme whose inhibition leads to fungicidal activity. rsc.orgresearchgate.net Mechanistic studies using scanning electron microscopy on fungi treated with benzothiazole revealed severe morphological abnormalities, including mycelial distortion and shrinkage, and complete inhibition of conidial germination. nih.gov

In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives
Compound Class/NameTarget OrganismMechanism/TargetMIC ValueReference
Compound A07E. coliMembrane perturbation, DNA binding7.81 µg/mL rsc.org
Compound A07S. aureusMembrane perturbation, DNA binding15.6 µg/mL rsc.org
Thiazole Orange Derivative 1S. aureusFtsZ Inhibition1.5-3 µg/mL frontiersin.org
Compound 16cS. aureusDHPS Inhibition0.025 mM mdpi.com
Compound 14pC. albicansCYP51 Inhibition0.125-2 µg/mL nih.gov
Compound 14pC. neoformansCYP51 Inhibition0.125-2 µg/mL nih.gov
BenzothiazoleC. gloeosporioidesMycelial growth arrest50 ppm nih.gov
Compound 6mC. glabrataNMT InhibitionN/A (Activity noted as higher than fluconazole) rsc.org

Future Directions and Unexplored Research Avenues for 5 Methylbenzo D Thiazol 6 Ol

Development of Novel and Sustainable Synthetic Pathways for Scalable Production

The future synthesis of 5-Methylbenzo[d]thiazol-6-ol and its derivatives is likely to be guided by the principles of green and sustainable chemistry. Traditional methods for benzothiazole (B30560) synthesis often rely on harsh reaction conditions, toxic reagents, and complex purification procedures. The development of novel synthetic pathways will be crucial for enabling the large-scale and environmentally benign production necessary for extensive research and potential commercial applications.

Future research in this area should focus on:

Catalyst Innovation: Exploring the use of heterogeneous catalysts, nanocatalysts, and biocatalysts to improve reaction efficiency, selectivity, and reusability. For instance, metal-organic frameworks (MOFs) and magnetic nanoparticles functionalized with catalytic moieties could offer significant advantages in terms of catalyst recovery and recycling.

Green Solvents and Reaction Conditions: Investigating the use of greener solvents such as water, ionic liquids, or deep eutectic solvents to replace volatile and hazardous organic solvents. Furthermore, the adoption of energy-efficient techniques like microwave-assisted synthesis and ultrasound irradiation could significantly reduce reaction times and energy consumption.

One-Pot and Multicomponent Reactions: Designing elegant one-pot or multicomponent reactions to construct the this compound scaffold in a single step from readily available starting materials. This approach enhances atom economy and minimizes waste generation.

Flow Chemistry for Scalability: Implementing continuous flow chemistry processes for the synthesis of this compound. Flow reactors offer precise control over reaction parameters, enhanced safety, and straightforward scalability from laboratory to industrial production.

A comparative overview of potential sustainable synthetic approaches is presented in Table 1.

Synthetic ApproachPotential AdvantagesKey Research Focus
Heterogeneous Catalysis Easy catalyst separation and reuse, improved stability.Development of novel, highly active, and selective solid catalysts.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields.Optimization of reaction conditions and solvent choice for microwave irradiation.
Multicomponent Reactions High atom economy, reduced waste, operational simplicity.Design of new multicomponent strategies for the direct synthesis of functionalized benzothiazoles.
Flow Chemistry Precise process control, enhanced safety, seamless scalability.Development and optimization of continuous flow reactors for benzothiazole synthesis.

Table 1: Potential Sustainable Synthetic Pathways for this compound

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

A thorough understanding of the reaction mechanisms involved in the synthesis and biological interactions of this compound is fundamental for its optimization and application. Advanced spectroscopic and imaging techniques can provide unprecedented insights into these processes in real-time.

Future research should leverage techniques such as:

In-situ Spectroscopy: Employing in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor the formation of intermediates and byproducts during synthesis, providing a detailed picture of the reaction kinetics and mechanism.

Advanced Mass Spectrometry: Utilizing techniques like electrospray ionization-mass spectrometry (ESI-MS) and desorption electrospray ionization-mass spectrometry (DESI-MS) for the real-time analysis of reaction mixtures and biological samples, allowing for the identification of transient species.

High-Resolution NMR Spectroscopy: Applying two-dimensional and solid-state nuclear magnetic resonance (NMR) spectroscopy to elucidate the precise molecular structure and intermolecular interactions of this compound and its derivatives.

Molecular Imaging: Using advanced imaging techniques like fluorescence microscopy and single-molecule imaging to visualize the localization and dynamics of this compound within biological systems, offering insights into its cellular uptake, distribution, and target engagement.

Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of Novel Derivatives

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules with desired properties. For this compound, these computational tools can accelerate the design of novel derivatives with enhanced biological activity or improved material properties.

Key areas for the application of AI and ML include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to predict the biological activity of novel this compound derivatives based on their molecular descriptors. benthamdirect.com This can help prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Utilizing generative AI models to design entirely new molecules based on the this compound scaffold with optimized properties for a specific biological target.

Prediction of Physicochemical Properties: Employing ML algorithms to accurately predict key physicochemical properties such as solubility, stability, and toxicity, thereby reducing the need for extensive experimental screening.

Reaction Prediction and Optimization: Using AI to predict the outcomes of chemical reactions and optimize synthetic routes for the production of this compound derivatives.

Deeper Elucidation of Molecular Mechanisms of Action through Multi-Omics Approaches and Systems Biology

To fully understand the biological effects of this compound, it is essential to move beyond single-target interactions and embrace a systems-level perspective. Multi-omics approaches, which involve the comprehensive analysis of various biological molecules, can provide a holistic view of the cellular response to this compound.

Future research should integrate:

Genomics and Transcriptomics: Analyzing changes in gene expression profiles in response to treatment with this compound to identify affected pathways and potential off-target effects.

Proteomics: Investigating alterations in the cellular proteome to identify protein targets and downstream signaling cascades modulated by the compound.

Metabolomics: Studying changes in the metabolome to understand the impact of this compound on cellular metabolism.

Systems Biology: Integrating multi-omics data into computational models to simulate and predict the systemic effects of the compound, leading to a deeper understanding of its mechanism of action and potential therapeutic applications.

Exploration of New Research Applications Beyond Current Biological and Material Science Scopes

While benzothiazoles are primarily known for their applications in medicinal chemistry and material science, the unique electronic and structural properties of this compound may open doors to entirely new areas of research.

Unexplored research avenues could include:

Environmental Science: Investigating the potential of this compound derivatives as fluorescent probes for the detection of environmental pollutants or as catalysts for environmental remediation processes.

Agrochemicals: Exploring the development of novel pesticides or herbicides based on the this compound scaffold, potentially with improved efficacy and reduced environmental impact.

Nanoscience: Utilizing this compound as a building block for the synthesis of novel nanomaterials with unique optical or electronic properties for applications in sensing, imaging, or electronics.

Food Chemistry: Assessing the potential of this compound derivatives as antioxidants or antimicrobial agents for food preservation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.